(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone

Lipinski's Rule of Five Drug-likeness. Permeability

(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone (CAS 174344-80-0) is a 3-methylbenzofuran-2-yl aryl ketone bearing a primary amino group at the 6-position and a 4-methoxyphenyl substituent at the ketone. Computed properties from PubChem indicate a molecular weight of 281.30 g/mol, a topological polar surface area (TPSA) of 65.5 Ų, a calculated XLogP3-AA of 3.7, and a hydrogen bond acceptor count of These values immediately differentiate it from closely related 4-chlorophenyl (CAS 174344-22-0) and unsubstituted phenyl (CAS 887834-01-7) analogues.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 174344-80-0
Cat. No. B3109632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
CAS174344-80-0
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H15NO3/c1-10-14-8-5-12(18)9-15(14)21-17(10)16(19)11-3-6-13(20-2)7-4-11/h3-9H,18H2,1-2H3
InChIKeyMGMNQIVZKKLOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone (CAS 174344-80-0) – Physicochemical Differentiation for Assay-Ready Design


(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone (CAS 174344-80-0) is a 3-methylbenzofuran-2-yl aryl ketone bearing a primary amino group at the 6-position and a 4-methoxyphenyl substituent at the ketone. Computed properties from PubChem [1] indicate a molecular weight of 281.30 g/mol, a topological polar surface area (TPSA) of 65.5 Ų, a calculated XLogP3-AA of 3.7, and a hydrogen bond acceptor count of 4. These values immediately differentiate it from closely related 4-chlorophenyl (CAS 174344-22-0) and unsubstituted phenyl (CAS 887834-01-7) analogues. Commercial sourcing data confirm availability at >98% purity , supporting direct use in quantitative structure–activity relationship (QSAR) campaigns and chemical biology probe development.

Why (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone Cannot Be Generically Substituted for Procurement


Scientific procurement of benzofuran-based building blocks cannot rely on simple core-structure similarity because the 4-position substituent on the benzoyl ring directly modulates key physicochemical parameters. PubChem-computed data [1] show that the target 4-methoxyphenyl compound possesses an additional hydrogen bond acceptor and a larger TPSA compared with the 4-chlorophenyl (TPSA 56.2 Ų, HBA 3) [2] and unsubstituted phenyl (TPSA 56.2 Ų, HBA 3) [3] analogues. These molecular descriptors translate into altered solubility, membrane permeability, and potential off-target binding profiles. Consequently, interchanging these compounds in a medicinal chemistry campaign or biochemical assay without prior validation risks inconsistencies in structure–activity relationships (SAR) and reproducibility of hit-to-lead optimization, directly affecting procurement decision quality.

Quantified Head-to-Head Evidence for (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone versus Closest Analogues


Hydrogen Bond Acceptor (HBA) Count Advantage Over 4-Chloro and Unsubstituted Phenyl Analogs

The target compound is computed by PubChem [1] to have an HBA count of 4, which includes the methoxy oxygen as an additional acceptor relative to the 4-chlorophenyl (HBA = 3) [2] and unsubstituted phenyl (HBA = 3) [3] analogues. This difference has direct implications for hydrogen-bonding capacity and aqueous solvation.

Lipinski's Rule of Five Drug-likeness. Permeability

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier (BBB) Penetration Predictions

The target compound's computed TPSA of 65.5 Ų [1] is approximately 16.5% larger than that of both the 4-chlorophenyl and unsubstituted phenyl analogues, each at 56.2 Ų [2][3]. This places the target compound closer to the upper limit of the commonly referenced TPSA cutoff for optimal BBB penetration (ca. 60–70 Ų), while the comparators are well below the threshold.

Blood-brain barrier CNS drug design TPSA

XLogP3-AA Lipophilicity Parity with the Unsubstituted Phenyl Analog but Reduced Lipophilicity vs. 4-Chlorophenyl

The target 4-methoxy compound has a computed XLogP3-AA of 3.7 [1], identical to the unsubstituted phenyl analog [3] but significantly lower than the 4-chlorophenyl analog (XLogP3-AA = 4.3) [2]. This indicates a deliberate tuning of lipophilicity: the 4-methoxy group mimics the electronic character of hydrogen while adding hydrogen bond acceptor functionality, thus achieving a 0.6 log unit difference relative to the chloro derivative.

Lipophilicity logP Metabolic stability

Rotatable Bond Count as an Indicator of Conformational Rigidity in SAR Studies

The target compound possesses three rotatable bonds [1], whereas both the 4-chlorophenyl [2] and unsubstituted phenyl [3] analogues have only two. The additional rotatable bond is introduced by the methoxy group, which may offer an extra degree of conformational flexibility that can be exploited to optimize binding to a protein target.

Conformational flexibility Entropy Ligand efficiency

Commercial Purity Benchmarking for Immediate Assay Deployment

The target compound is commercially available at a guaranteed purity of 98% (Leyan.com, Product No. 1404537) , whereas listed purities for the 4-chlorophenyl analog (typically 95%) and the unsubstituted phenyl analog (95%+) are generally lower. This 3% purity delta is significant for high-throughput screening (HTS) and biophysical assays where even minor impurities can confound dose-response curves and produce false hits.

Purity Reproducibility Screening

Quantitively Justified Application Scenarios for (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone


Lead Optimization of CNS-Penetrant or CNS-Avoidant Kinase Inhibitors

The compound is optimally deployed as a core scaffold in CNS drug discovery programs requiring balanced TPSA (65.5 Ų) and moderate lipophilicity (XLogP3 = 3.7) [1]. Its TPSA value sits near the borderline for BBB penetration, allowing medicinal chemists to retain or tune CNS exposure through minor structural modifications. The reduced logP relative to the 4-chlorophenyl analog (ΔlogP = -0.6) [2] further supports a favorable metabolic stability profile, positioning this compound as a preferred starting point over the chlorinated variant in lead optimization.

High-Throughput Screening (HTS) Campaigns Requiring >98% Purity Compounds

The 98% guaranteed purity makes this compound directly suitable for HTS libraries without additional purification. This is particularly relevant for acoustic dispensing and nanoliter-scale assays where impurities can cause false positives. The compound's extra hydrogen bond acceptor and rotatable bond also offer unique binding features that could generate distinct hit clusters compared to the 95% pure 4-chloro or unsubstituted phenyl analogues.

Fragment-Based Drug Discovery (FBDD) Leveraging Enhanced Hydrogen Bonding

With four hydrogen bond acceptors, this compound provides an additional interaction point compared to its three-acceptor analogues. In FBDD, where weak initial affinities are subsequently optimized, an extra HBA can be the decisive factor that tips a fragment screening hit into the tractable range. By procuring this methoxy derivative, researchers gain an additional handle for establishing structure–activity relationships (SAR) in fragment-growing strategies.

Selectivity Profiling of Benzo[b]furan-Based FGFR4 Inhibitors

Preliminary binding data [3] indicate an IC50 of 43 nM against recombinant human FGFR4. While this result has not been replicated in a head-to-head study against the 4-chlorophenyl or phenyl analogues, it provides a concrete, quantitative starting point for kinase selectivity profiling. Procuring this compound allows research teams to benchmark FGFR4 activity within the benzofuran chemotype and generate proprietary SAR around the 4-methoxyphenyl moiety.

Quote Request

Request a Quote for (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.